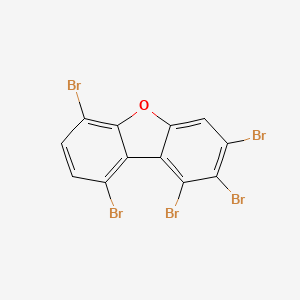
1,2,3,6,9-Pentabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6,9-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C₁₂H₃Br₅O. This compound is characterized by the presence of five bromine atoms attached to the dibenzofuran core, making it a highly brominated aromatic compound. It has a molecular weight of 562.672 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,6,9-Pentabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The bromination reaction is typically carried out in a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) to facilitate the dissolution of reactants and control the reaction temperature.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,6,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include dibenzofuran derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include dibenzofuran derivatives with higher oxidation states.
Reduction Reactions: Products include less brominated dibenzofuran derivatives.
Applications De Recherche Scientifique
1,2,3,6,9-Pentabromo-dibenzofuran has various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other brominated aromatic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of flame retardants and other brominated industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,6,9-pentabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the compound can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The compound can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
1,2,3,6,9-Pentabromo-dibenzofuran can be compared with other similar brominated dibenzofuran derivatives, such as:
1,2,4,6,8-Pentabromo-dibenzofuran: Another highly brominated dibenzofuran derivative with a different bromination pattern.
2,3,4,7,9-Pentabromo-dibenzofuran: A similar compound with bromine atoms at different positions on the dibenzofuran ring.
The uniqueness of this compound lies in its specific bromination pattern, which can influence its chemical reactivity and biological activity compared to other brominated dibenzofuran derivatives.
Propriétés
Numéro CAS |
617707-99-0 |
|---|---|
Formule moléculaire |
C12H3Br5O |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
1,2,3,6,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-5(14)12-8(4)9-7(18-12)3-6(15)10(16)11(9)17/h1-3H |
Clé InChI |
DLGGXDULBQCBKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1Br)C3=C(C(=C(C=C3O2)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


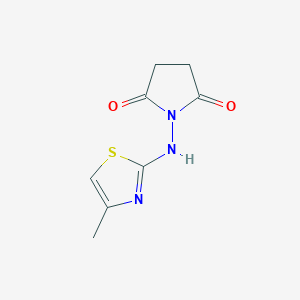
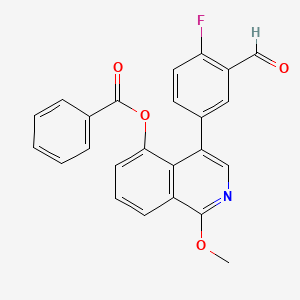
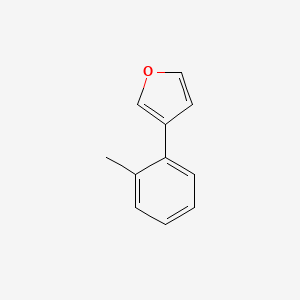
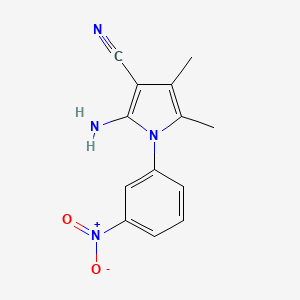
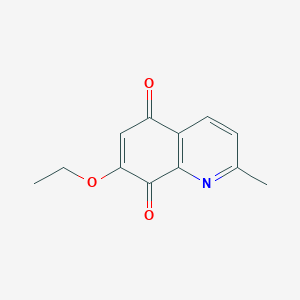
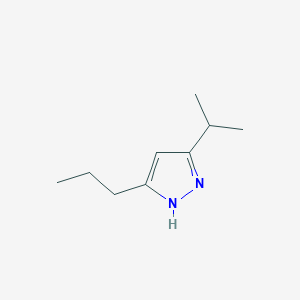
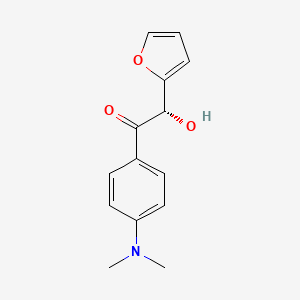

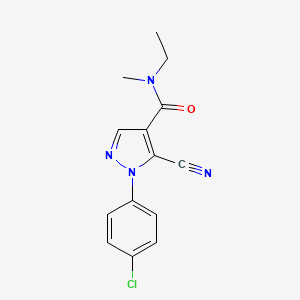
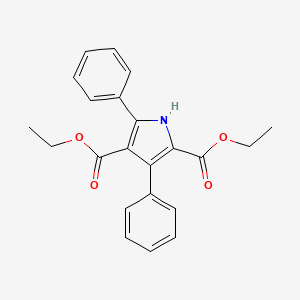
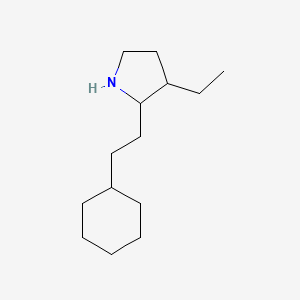
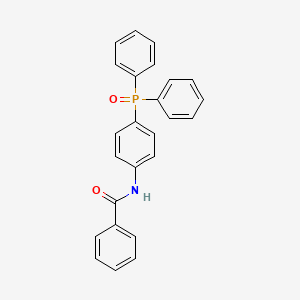
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)
